

Cyclo(-Asp-Gly): A Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: Cyclo(-Asp-Gly)

Cat. No.: B1352437

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Abstract

Cyclo(-Asp-Gly), a simple cyclic dipeptide, is emerging as a molecule of interest in the fields of biochemistry and pharmaceutical sciences. While direct therapeutic applications are still under investigation, its inherent properties, such as enhanced stability and bioavailability compared to linear peptides, make it a compelling building block for the synthesis of more complex, therapeutically active molecules. This technical guide provides a comprehensive overview of the known properties of **Cyclo(-Asp-Gly)**, its potential therapeutic applications based on related compounds, and detailed methodologies for its synthesis and analysis.

Introduction to Cyclic Dipeptides (Diketopiperazines)

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, formed by the condensation of two amino acids. Their constrained cyclic structure confers several advantages over their linear counterparts, including increased resistance to enzymatic degradation, improved cell permeability, and the ability to present well-defined conformations for receptor binding. These properties have made DKPs a privileged scaffold in drug discovery, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, neuroprotective, and anti-inflammatory effects.

Cyclo(-Asp-Gly): Properties and Synthesis

Cyclo(-Asp-Gly), with the chemical formula $C_6H_8N_2O_4$ and a molecular weight of 172.14 g/mol, is a cyclic dipeptide formed from aspartic acid and glycine.^[1] Its structure is characterized by a six-membered ring containing two peptide bonds.

Physicochemical Properties

A summary of the known physicochemical properties of **Cyclo(-Asp-Gly)** is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_6H_8N_2O_4$	[1]
Molecular Weight	172.14 g/mol	[1]
Appearance	White solid	[1]
Purity	≥ 98%	[1]
Optical Rotation	$[\alpha]^{20D} = +49 \pm 2^\circ$ (c=1.0011 in water)	[1]
Storage Conditions	≤ -4°C	[1]
CAS Number	52661-97-9	[1]

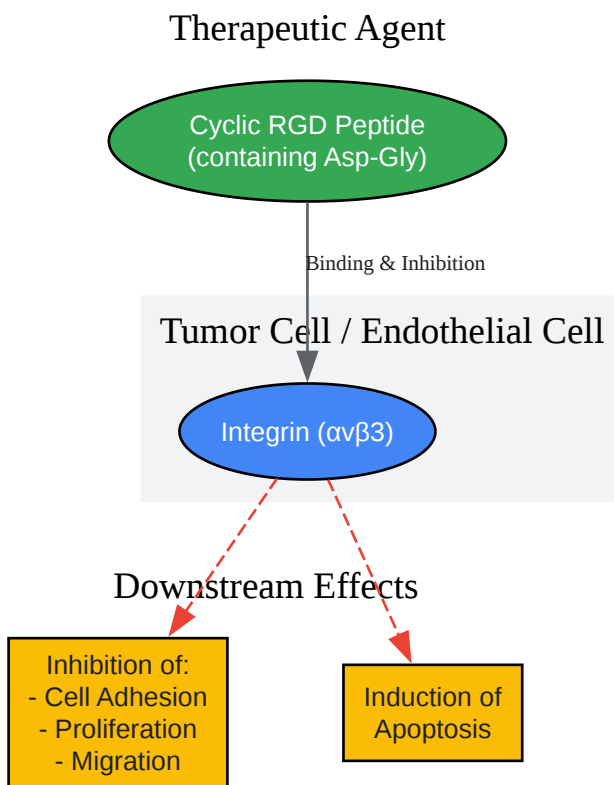
Table 1: Physicochemical Properties of **Cyclo(-Asp-Gly)**

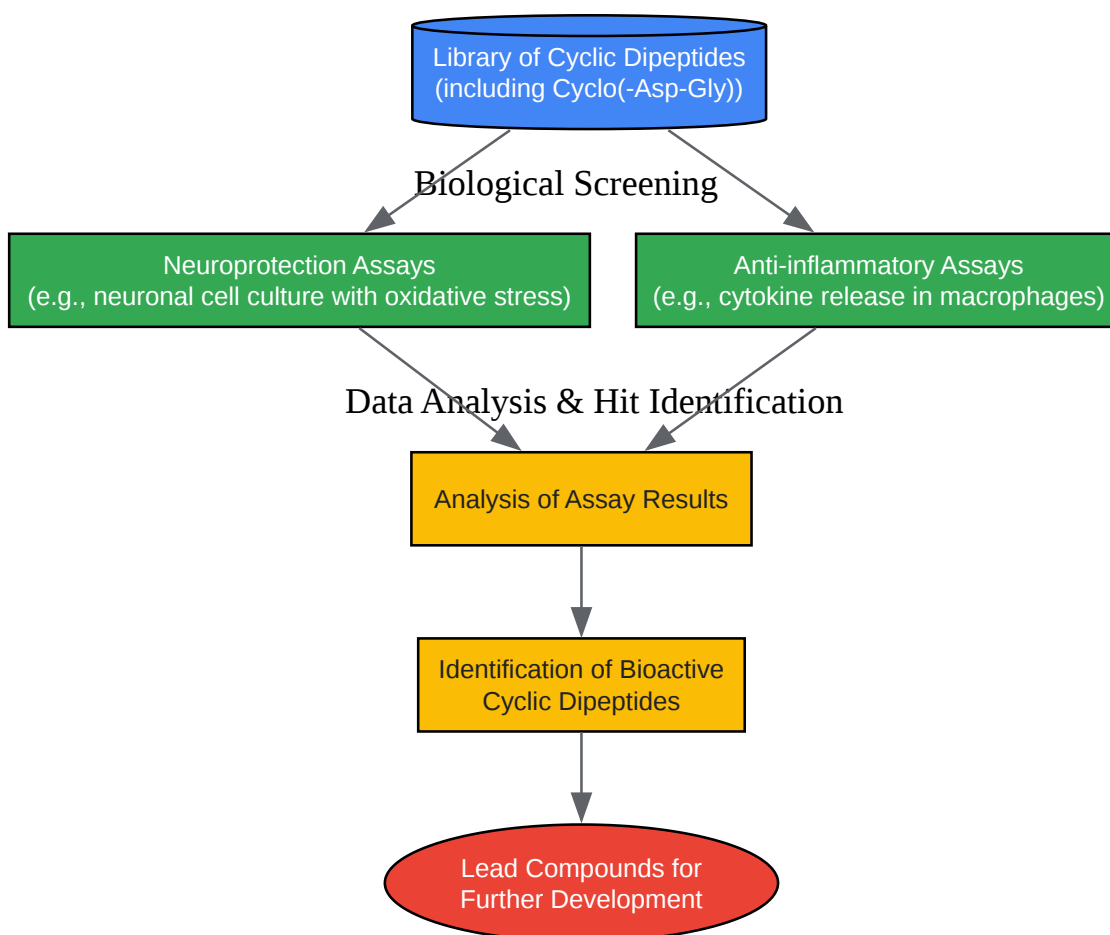
Synthesis of Cyclo(-Asp-Gly)

The synthesis of **Cyclo(-Asp-Gly)** can be achieved through the cyclization of the corresponding linear dipeptide, Glycyl-L-Aspartic acid. A general experimental protocol for the synthesis of cyclic dipeptides from their linear precursors is outlined below. This process typically involves the activation of the carboxyl group of the linear dipeptide followed by intramolecular cyclization.

Experimental Protocol: Synthesis of **Cyclo(-Asp-Gly)**

- **Protection of Reactive Groups:** The amino group of glycine and the side-chain carboxyl group of aspartic acid in the linear dipeptide precursor (Gly-Asp) are protected using suitable protecting groups (e.g., Boc for the amino group and benzyl for the side-chain carboxyl).
- **Activation of the C-terminal Carboxyl Group:** The C-terminal carboxyl group of the protected dipeptide is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).
- **Deprotection of the N-terminal Amino Group:** The protecting group on the N-terminal amino group is selectively removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
- **Intramolecular Cyclization:** The deprotected linear dipeptide is then subjected to high-dilution conditions in a suitable solvent (e.g., dichloromethane or dimethylformamide) with a base (e.g., triethylamine or diisopropylethylamine) to facilitate intramolecular cyclization and the formation of the diketopiperazine ring.
- **Purification:** The resulting **Cyclo(-Asp-Gly)** is purified using techniques such as column chromatography or recrystallization to yield the pure product.
- **Characterization:** The structure and purity of the synthesized compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).





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References

- 1. chemimpex.com [chemimpex.com]
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